Wogonin

Inflammation Edema In Vivo Pharmacology

Wogonin (5,7-dihydroxy-8-methoxyflavone) is the aglycone—NOT wogonoside. Its 8-methoxy substitution confers selectivity baicalein lacks: selective COX-2 inhibition (IC50 46 µM), potent CYP1A2 inhibition (Ki 0.24 µM, >400-fold selective), and unique cytoskeletal disruption in melanoma cells. With 2-fold higher oral bioavailability, it is the superior scaffold for orally-targeted programs and the cleanest positive control for CYP1A2 phenotyping. Specify HPLC-verified ≥98% purity for reproducible results.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 632-85-9
Cat. No. B1683318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWogonin
CAS632-85-9
Synonyms5,7-dihydroxy-8-methoxyflavone
wogonin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3
InChIKeyXLTFNNCXVBYBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wogonin (CAS 632-85-9) Baseline: A Differentiated O-Methylated Flavone from Scutellaria baicalensis


Wogonin (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring O-methylated flavonoid, distinct from its primary structural analog baicalein, which bears a trihydroxy substitution pattern (5,6,7-trihydroxyflavone). Wogonin is one of the major bioactive constituents found in the root of Scutellaria baicalensis Georgi (Huang-Qin), representing approximately 2.5% of the dry root mass [1]. Unlike its abundant glycoside form wogonoside, wogonin is the aglycone moiety and exhibits distinct cell-permeable and bioavailable properties . Its unique 8-methoxy substitution differentiates it from other Scutellaria flavones like baicalein and oroxylin A, directly influencing its target selectivity, potency, and downstream biological effects [2].

Why Wogonin (CAS 632-85-9) Cannot Be Interchanged with Baicalein, Baicalin, or Wogonoside


Substituting wogonin with a generic 'Scutellaria flavonoid' is not scientifically justified due to profound differences in molecular structure that dictate distinct pharmacological profiles. A single structural variation—the 8-methoxy group in wogonin versus the 6-hydroxy group in baicalein—results in divergent biological activities. Baicalein and wogonin, despite being structural isomers, exhibit different cellular uptake, metabolic fates, and, critically, contrasting mechanisms of action; for example, wogonin uniquely induces drastic cytoskeletal changes in melanoma cells, an effect not observed with baicalein [1]. Furthermore, glycosylation dramatically alters activity: wogonoside, the glucuronidated form of wogonin, shows no detectable in vitro anticancer activity against the cell lines where wogonin is potent [2]. These fundamental differences at the level of target engagement, cellular response, and in vivo bioavailability confirm that in-class substitution without a direct, evidence-based head-to-head comparison will lead to unreproducible results and wasted resources in a research or drug discovery setting.

Wogonin (CAS 632-85-9) Quantitative Differentiation Evidence vs. Closest Analogs


Superior In Vivo Anti-Inflammatory Efficacy of Wogonin vs. Baicalein and Oroxylin A

Wogonin demonstrated the highest in vivo anti-inflammatory activity among the major Scutellaria flavones. In a comparative study using the carrageenan-induced rat hind paw edema model, wogonin achieved 82.9% inhibition (p<0.05), outperforming baicalein and oroxylin A, making it the most potent inhibitor in this class [1].

Inflammation Edema In Vivo Pharmacology

Selective COX-2 Inhibition by Wogonin Without COX-1 Activity vs. Other NSAID Mechanisms

Wogonin is a direct COX-2 inhibitor with an IC50 of 46 µM, but critically, it does not affect COX-1 activity at this concentration . This selective inhibition is a key differentiator from many non-selective non-steroidal anti-inflammatory drugs (NSAIDs) and even some other flavonoids, positioning it as a valuable tool compound for studying COX-2 mediated pathways without the confounding factor of COX-1 inhibition.

Inflammation COX-2 Selectivity

Wogonin's Unique Induction of Cytoskeletal and Morphological Changes in Melanoma Cells vs. Baicalein

In a direct comparative study with baicalein on B16 melanoma cells, wogonin uniquely induced drastic morphological changes, including alterations in cell shape, cytoskeleton, and subcellular organelles, and also triggered melanogenesis [1]. In contrast, baicalein, while also inhibiting cell growth, did not cause any significant morphological changes [1]. This indicates a divergent mechanism of action that is specific to wogonin, despite the structural similarity between the two flavones.

Cancer Melanoma Cytoskeleton

Wogonin as a Broad-Spectrum Anticancer Agent vs. Cell-Line Specific Baicalein and Baicalin

A comparative analysis across four human cancer cell lines (A549, HeLa, HepG2, MCF-7) established wogonin as the most active anticancer agent among the four major Scutellaria flavonoids. While baicalein inhibited HeLa cells and baicalin inhibited HepG2 cells, both did so with higher IC50 values, indicating lower potency [1]. Critically, wogonoside, the glycoside of wogonin, showed no inhibitory effect on any of the tested cell lines [1]. This demonstrates that the aglycone wogonin has a uniquely broad and potent anticancer profile compared to its close analogs and its own glycoside.

Cancer Cytotoxicity Flavonoids

Potent and Highly Selective CYP1A2 Inhibition by Wogonin vs. Other CYP Isoforms

Wogonin is a potent and selective competitive inhibitor of the major drug-metabolizing enzyme CYP1A2, with a Ki of 0.24 µM in human liver microsomes [1]. Its inhibitory effect on other common CYP isoforms is either weak (CYP2C19, IC50 = 101.10 µM) or negligible (CYP2C9, CYP2D6, CYP2E1, CYP3A4, all IC50 > 200 µM) [1]. This distinct selectivity profile is crucial for experimental design involving drug interaction studies or co-administration, as it indicates a lower risk of broad off-target metabolic interference compared to flavonoids like baicalein or quercetin, which inhibit multiple CYPs.

Drug Metabolism CYP450 Selectivity

Superior Human Oral Bioavailability of Wogonin/Wogonoside vs. Baicalein/Baicalin

In a human pharmacokinetic study comparing the absorption of Scutellaria flavones from traditional decoction and commercial powder preparations, the bioavailability of the wogonin/wogonoside pair was approximately two times higher than that of the baicalein/baicalin pair [1]. This significant difference in systemic exposure is a critical factor for in vivo study design and reinforces the importance of compound-specific selection over plant extract or herbal preparation.

Pharmacokinetics Bioavailability Oral Administration

Wogonin (CAS 632-85-9) Best-Fit Research and Industrial Application Scenarios


In Vivo Preclinical Model for Acute Inflammation

Leveraging its proven superiority in a carrageenan-induced edema model (82.9% inhibition), wogonin is the preferred compound for establishing proof-of-concept in animal models of acute inflammation, over other in-class flavonoids like baicalein. Its selective COX-2 inhibition (IC50 46 µM) further supports its use in delineating COX-2-dependent pathways in vivo without COX-1 interference [1].

Investigating Cytoskeletal Dynamics in Melanoma Research

Wogonin uniquely induces profound cytoskeletal and organelle disruption in melanoma cells, a phenomenon not seen with its close analog baicalein. This makes wogonin a critical tool compound for research groups focused on the mechanistic study of melanoma cell morphology, differentiation (melanogenesis), and cytoskeleton-targeted therapies [1].

Drug-Drug Interaction (DDI) Studies Involving CYP1A2

Wogonin serves as a highly selective and potent positive control inhibitor for CYP1A2 (Ki = 0.24 µM) in human liver microsome assays. Its minimal activity against other major CYP isoforms (>400-fold selectivity) makes it an ideal, clean tool for validating CYP1A2-specific metabolism assays without confounding off-target inhibition, unlike broader-spectrum flavonoids [1].

Bioavailability-Minded Design of Flavonoid-Derived Therapeutics

The human pharmacokinetic data showing a 2-fold higher oral bioavailability for wogonin/wogonoside compared to baicalein/baicalin directly informs the design of orally administered flavonoid-based compounds. This evidence positions wogonin as a superior chemical starting point or scaffold for medicinal chemistry efforts aimed at improving oral exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wogonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.